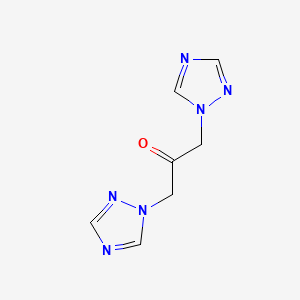
E-Ceftizoxime Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-Ceftizoxime Sodium Salt is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It is effective against Gram-negative and Gram-positive bacteria, and it binds penicillin-binding proteins (PBPs) and inhibits the bacterial cell wall synthesis .
Synthesis Analysis
In the synthesis of E-Ceftizoxime Sodium Salt, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the E-Ceftizoxime sample to confirm the .Molecular Structure Analysis
The molecular formula of E-Ceftizoxime Sodium Salt is C13H12N5NaO5S2 . Its molecular weight is 405.38 .Chemical Reactions Analysis
A novel electrochemical sensor for E-Ceftizoxime Sodium Salt comprising Cu (Him) 2 nanoparticles and ionic liquid (IL) hybrid modified carbon paste electrode (CPE) has been developed . This sensor exhibits an excellent electrocatalytic effect in the electrooxidation of E-Ceftizoxime Sodium Salt, leading to a considerable improvement in the corresponding anodic peak current .Physical And Chemical Properties Analysis
E-Ceftizoxime Sodium Salt is a white to pale yellow crystalline powder . Its sodium content is approximately 60 mg (2.6 mEq) per gram of E-Ceftizoxime activity .Aplicaciones Científicas De Investigación
Antibacterial Activity
E-Ceftizoxime Sodium Salt is a third-generation cephalosporin with a broad spectrum of antibacterial activity . It has excellent β-lactamase stability, making it effective against both gram-positive and gram-negative bacterial infections .
Pharmacokinetic Studies
This compound is used in pharmacokinetic studies. A study used a rapid and sensitive ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) method to determine the concentration of ceftizoxime in human serum and urine . This method was successfully applied to a pharmacokinetic study of Chinese elderly healthy subjects after intravenous administration .
Clinical Trials
E-Ceftizoxime Sodium Salt has been used in multicentre clinical trials in the United States . It has shown efficacy in treating various infections, including genitourinary tract infection, respiratory tract infection, skin and soft tissue infection, peritonitis, bacteraemia, meningitis, and infections in neonates and paediatric patients .
Compatibility Studies
Visual compatibility studies have been conducted to understand how E-Ceftizoxime Sodium Salt interacts with other substances . These studies are crucial for ensuring safe and effective administration of the drug in combination with other treatments .
Drug Safety Evaluation
E-Ceftizoxime Sodium Salt has been evaluated for its safety in clinical settings . Most patients tolerate the drug well, and the most frequently reported adverse experiences are minor, such as injection site pain, rash, pruritus, fever, eosinophilia, elevated platelet count, and transient elevation of liver enzymes .
Treatment of Infections in Immunocompromised Patients
The drug has been used to treat infections in neutropenic, immunocompromised patients . It has shown efficacy in 67% of such cases, demonstrating its potential in managing infections in patients with compromised immune systems .
Mecanismo De Acción
Target of Action
E-Ceftizoxime Sodium Salt, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
E-Ceftizoxime Sodium Salt binds to the PBPs, thereby inhibiting the bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Biochemical Pathways
The primary biochemical pathway affected by E-Ceftizoxime Sodium Salt is the bacterial cell wall synthesis pathway . By inhibiting PBPs, E-Ceftizoxime Sodium Salt prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell wall weakening, cell lysis, and ultimately, bacterial death .
Pharmacokinetics
This provides a high urinary concentration . Probenecid slows tubular secretion and produces even higher serum levels, increasing the duration of measurable serum concentrations . It achieves therapeutic levels in various body fluids and tissues .
Result of Action
The primary result of E-Ceftizoxime Sodium Salt’s action is the death of susceptible bacteria . By inhibiting the synthesis of the bacterial cell wall, E-Ceftizoxime Sodium Salt causes cell lysis and death, effectively treating various bacterial infections .
Action Environment
The action of E-Ceftizoxime Sodium Salt can be influenced by environmental factors such as temperature and pH . For instance, it should be stored at a temperature of -20°C . Additionally, the drug’s efficacy can be affected by the presence of other substances in the body, such as probenecid, which can slow the tubular secretion of E-Ceftizoxime Sodium Salt and increase its serum levels .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for E-Ceftizoxime Sodium Salt involves the reaction of Ceftizoxime with sodium hydroxide.", "Starting Materials": ["Ceftizoxime", "Sodium Hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve Ceftizoxime in water", "Step 2: Add sodium hydroxide to the solution and stir", "Step 3: Heat the mixture to 50-60°C for 1-2 hours", "Step 4: Cool the mixture and adjust the pH to 6-7 with hydrochloric acid", "Step 5: Filter the resulting precipitate and wash with water", "Step 6: Dry the solid to obtain E-Ceftizoxime Sodium Salt" ] } | |
Número CAS |
97164-53-9 |
Fórmula molecular |
C13H12N5O5S2. Na |
Peso molecular |
382.40 22.99 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)






![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)
